molecular formula C21H21NO2 B5016568 (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one

Cat. No.: B5016568
M. Wt: 319.4 g/mol
InChI Key: ZUGPSCIUEDALPN-PDGQHHTCSA-N
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Description

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one is a synthetic organic compound It features a furan ring substituted with a dimethylaminophenyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The dimethylaminophenyl and dimethylphenyl groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct configuration (3Z).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the furan ring.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies may explore the compound’s potential as a pharmaceutical agent, investigating its interactions with biological targets.

Medicine

    Drug Development: The compound could be a lead compound in the development of new drugs, particularly if it exhibits interesting biological activity.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-phenylfuran-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.

    (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

The presence of both dimethyl groups on the phenyl ring and the dimethylamino group on the other phenyl ring may confer unique properties to the compound, such as specific electronic or steric effects that influence its reactivity and interactions.

Properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-5-8-17(11-15(14)2)20-13-18(21(23)24-20)12-16-6-9-19(10-7-16)22(3)4/h5-13H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGPSCIUEDALPN-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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